Evidence Item 1: Comparison of In Vivo Pressor Potency (ED50) Among Big Endothelin Isoforms in Anesthetized Rats
In a direct head-to-head study in anesthetized, ganglion-blocked rats, the pressor potency (ED50 for an increase in mean arterial pressure) of Big ET-1 was compared to its closest in-class analogs, Big ET-2 and Big ET-3. Big ET-1 exhibited a significantly lower ED50 than Big ET-2 and Big ET-3, demonstrating its unique potency profile among the pro-endothelins [1].
| Evidence Dimension | In vivo pressor potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 1.8 +/- 0.2 nmol kg-1 |
| Comparator Or Baseline | Big ET-2: ED50 = 6.7 +/- 0.4 nmol kg-1; Big ET-3: ED50 = 6.5 +/- 0.4 nmol kg-1 |
| Quantified Difference | Big ET-1 is 3.7-fold more potent than Big ET-2 and 3.6-fold more potent than Big ET-3. |
| Conditions | Intravenous bolus injection in anesthetized, ganglion-blocked rats. |
Why This Matters
This 3.6- to 3.7-fold difference in potency dictates that Big ET-1 is the most sensitive and relevant precursor for studying ECE-mediated vasoconstriction, while the use of Big ET-2 or Big ET-3 would require higher doses and potentially confound interpretation of ECE activity.
- [1] Mattera GG, et al. Comparison of the cardiovascular and neural activity of endothelin-1, -2, -3 and respective proendothelins: effects of phosphoramidon and thiorphan. Br J Pharmacol. 1993 Sep;110(1):331-7. View Source
